7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine
Description
7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-D]pyridazine core substituted with a chlorine atom at position 7 and a 3-(trifluoromethyl)phenyl group at position 2. This structure combines electron-withdrawing (chloro and trifluoromethyl) and aromatic moieties, which are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H6ClF3N4 |
|---|---|
Molecular Weight |
298.65 g/mol |
IUPAC Name |
7-chloro-2-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C12H6ClF3N4/c13-11-10-7(5-17-18-11)6-20(19-10)9-3-1-2-8(4-9)12(14,15)16/h1-6H |
InChI Key |
LEOMPAMPOBBALL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C3C=NN=C(C3=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reagents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridazines.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazolo derivatives, including the target compound, which were evaluated for their in vitro antimicrobial activities against several bacterial strains. The results demonstrated effective inhibition against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine | Mycobacterium tuberculosis | 0.5 µg/mL |
| Other Derivative A | Staphylococcus aureus | 1.0 µg/mL |
| Other Derivative B | Escherichia coli | 0.25 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it exhibits cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Comparative studies with standard chemotherapeutic agents like Doxorubicin revealed that the compound could serve as a promising candidate for further development in cancer therapy .
Table 2: Antitumor Activity Against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| MCF-7 | 10 | 5 |
| HCT-116 | 12 | 6 |
| HepG-2 | 15 | 8 |
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, the compound has shown potential anti-inflammatory effects. Studies have reported that pyrazolo derivatives can inhibit inflammatory mediators and cytokines, suggesting their utility in treating inflammatory diseases . The mechanisms involve modulation of signaling pathways associated with inflammation.
Table 3: Anti-inflammatory Activity Assessment
| Compound Name | Inflammatory Model Used | Result |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| Other Compound C | Lipopolysaccharide-induced inflammation in macrophages | Decreased cytokine production |
Conclusion and Future Directions
The applications of this compound in antimicrobial, antitumor, and anti-inflammatory research highlight its potential as a versatile therapeutic agent. Ongoing research is necessary to elucidate its mechanisms of action fully and to optimize its pharmacological profile through structural modifications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrazolo[3,4-D]pyridazine core differs from the pyrazolo[4,3-c]pyridine scaffold in 9f, which includes a fused pyridine ring instead of pyridazine. This difference may influence electronic properties and reactivity.
- Both compounds feature chloro and trifluoromethylphenyl groups, but their positions vary.
Key Observations :
- Carboxhydrazides with trifluoromethyl (6b) and nitro (6c) groups at the 4-position of the phenyl ring demonstrated strong PET inhibition, suggesting that electron-withdrawing substituents enhance activity .
- The target compound’s 3-(trifluoromethyl)phenyl group may similarly modulate bioactivity, but its pyrazolo-pyridazine core could alter binding kinetics compared to the furopyrrole-carboxhydrazides in .
Discussion of Substituent Effects
- Chloro vs. Trifluoromethyl : Chlorine’s electronegativity and trifluoromethyl’s lipophilicity both enhance metabolic stability and target affinity. However, their placement (e.g., 7-Cl in the target vs. 4-Cl in 6a) may lead to divergent interactions.
Biological Activity
7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine (CAS No. 1956379-80-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of the pyrazolo[3,4-D]pyridazine core, which is characterized by its unique heterocyclic structure. The presence of the chloro and trifluoromethyl groups contributes to its chemical properties and biological activity.
Antimicrobial Properties
Research indicates that pyrazolo[3,4-D]pyridazines exhibit significant antimicrobial properties. In particular, compounds with similar structures have been shown to inhibit the growth of Mycobacterium tuberculosis (M.tb). For instance, the SAR studies on related pyrazolo compounds revealed that modifications at specific positions can enhance their efficacy against bacterial strains .
Inhibition of Cyclin-Dependent Kinases (CDKs)
Recent studies have highlighted the role of pyrazolo derivatives in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds derived from the pyrazolo framework have demonstrated potent inhibitory activity against CDK2 and CDK9, with IC50 values indicating strong potential for therapeutic applications in cancer treatment .
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| This compound | CDK2 | 0.36 µM |
| This compound | CDK9 | 1.8 µM |
Anti-Cancer Activity
The anti-cancer properties of pyrazolo compounds have been extensively studied, particularly their effects on various human tumor cell lines. For example, derivatives have shown significant antiproliferative activity against HeLa, HCT116, and A375 cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study 1: Anti-Tuberculosis Activity
In a study focusing on the antimycobacterial activity of pyrazolo derivatives, several analogues were synthesized and tested against M.tb. The results indicated that specific substitutions at the 7-position significantly enhanced their inhibitory effects on bacterial growth .
Case Study 2: CDK Inhibition
Another investigation into the structure-activity relationship of pyrazolo compounds revealed that certain modifications improved selectivity towards CDK2 over CDK9 by a factor of 265-fold. This selectivity is crucial for minimizing side effects in cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Chloro group at position 7 enhances biological activity.
- Trifluoromethyl group at position 3 significantly affects the lipophilicity and binding affinity to target enzymes.
- Variations in substituents at positions 1 and 5 can lead to alterations in potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
